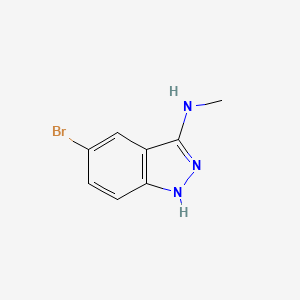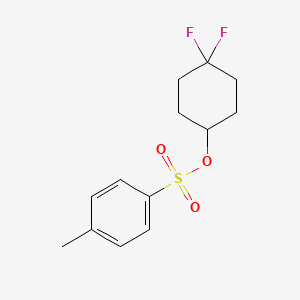
1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether is a fluorinated ether compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart high chemical stability and low reactivity, making it suitable for various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether typically involves the reaction of difluoroethanol with tetrafluoropropanol in the presence of a suitable catalyst. One common method involves using a high-pressure reactor where difluoroethanol and tetrafluoropropanol are reacted at elevated temperatures and pressures. The reaction is often catalyzed by a strong acid or base to facilitate the etherification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as vacuum distillation to purify the final product and remove any unreacted starting materials or by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can yield fluorinated hydrocarbons.
Substitution: The ether can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are employed under anhydrous conditions.
Major Products:
Oxidation: Fluorinated alcohols or acids.
Reduction: Fluorinated hydrocarbons.
Substitution: Various substituted fluorinated ethers.
Applications De Recherche Scientifique
1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and inertness.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical imaging agents.
Mécanisme D'action
The mechanism by which 1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether exerts its effects is primarily through its interaction with other molecules via van der Waals forces and dipole-dipole interactions. The presence of multiple fluorine atoms enhances these interactions, leading to increased stability and lower reactivity. In battery applications, for example, it forms a stable solid-electrolyte interface (SEI) layer that improves the performance and longevity of lithium-ion batteries .
Comparaison Avec Des Composés Similaires
- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
- Bis(2,2,2-trifluoroethyl) ether
Uniqueness: 1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether is unique due to its specific combination of difluoroethyl and tetrafluoropropyl groups, which provide a balance of stability and reactivity that is not found in other similar compounds. This makes it particularly useful in applications requiring high thermal stability and low reactivity .
Propriétés
IUPAC Name |
3-(1,1-difluoroethoxy)-1,1,2,2-tetrafluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O/c1-4(8,9)12-2-5(10,11)3(6)7/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRJSFDKEZULSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OCC(C(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione](/img/structure/B7892391.png)
![[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidoyl]azanium;chloride](/img/structure/B7892392.png)






![[(1S)-1-carboxy-2-pyridin-1-ium-3-ylethyl]azanium;dichloride](/img/structure/B7892458.png)


